1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione 1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.: 296769-73-8
VCID: VC0392420
InChI: InChI=1S/C22H26N4O3/c1-2-15-29-18-8-6-17(7-9-18)26-21(27)16-19(22(26)28)24-11-13-25(14-12-24)20-5-3-4-10-23-20/h3-10,19H,2,11-16H2,1H3
SMILES: CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5g/mol

1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

CAS No.: 296769-73-8

Main Products

VCID: VC0392420

Molecular Formula: C22H26N4O3

Molecular Weight: 394.5g/mol

1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione - 296769-73-8

CAS No. 296769-73-8
Product Name 1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Molecular Formula C22H26N4O3
Molecular Weight 394.5g/mol
IUPAC Name 1-(4-propoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H26N4O3/c1-2-15-29-18-8-6-17(7-9-18)26-21(27)16-19(22(26)28)24-11-13-25(14-12-24)20-5-3-4-10-23-20/h3-10,19H,2,11-16H2,1H3
Standard InChIKey ADYXELHEIIOOPY-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4
PubChem Compound 2852847
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator